3-(3-Methoxyisoxazol-5-yl)propan-1-amine

Description

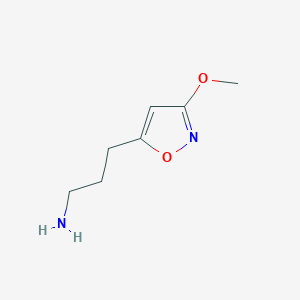

3-(3-Methoxyisoxazol-5-yl)propan-1-amine is an organic compound with the molecular formula C7H12N2O2 It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C7H12N2O2/c1-10-7-5-6(11-9-7)3-2-4-8/h5H,2-4,8H2,1H3 |

InChI Key |

UYRNEVOLMNLLGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyisoxazol-5-yl)propan-1-amine typically involves the reaction of 3-methoxyisoxazole with a suitable amine. One common method is the nucleophilic substitution reaction where 3-methoxyisoxazole is reacted with 1-bromo-3-chloropropane in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyisoxazol-5-yl)propan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3-Methoxyisoxazol-5-yl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amine.

3-(3-Methylisoxazol-5-yl)propan-1-amine: This compound features a methyl group instead of a methoxy group on the isoxazole ring.

Uniqueness

3-(3-Methoxyisoxazol-5-yl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Chemical Structure and Properties

3-(3-Methoxyisoxazol-5-yl)propan-1-amine is characterized by its isoxazole ring and propan-1-amine structure. The presence of the methoxy group on the isoxazole ring contributes to its unique chemical properties and biological interactions.

Molecular Formula

- C : 8

- H : 10

- N : 2

- O : 1

Molecular Weight

- Approximately 150.18 g/mol

The biological activity of this compound can be attributed to its interaction with various biomolecules. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Interaction Studies

Research indicates that this compound can form complexes with proteins and other biomolecules, potentially influencing their function. These interactions may lead to alterations in signaling pathways, which could be beneficial in treating conditions such as depression or anxiety disorders.

Pharmacological Effects

The compound has shown promise in several pharmacological areas:

- Antidepressant Activity : Initial studies suggest that it may exhibit antidepressant-like effects in animal models, possibly through the modulation of serotonin receptors.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Study 2: Neuroprotection

In vitro studies showed that the compound could reduce apoptosis in neuronal cell lines exposed to oxidative stress. This neuroprotective effect was associated with the upregulation of antioxidant enzymes, indicating a potential therapeutic role in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | [Study 1] |

| Neuroprotective | Increased cell survival under stress | [Study 2] |

| Interaction with Biomolecules | Modulation of neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.